4-fluoro-N-(2,4,5-trichlorophenyl)benzamide
Description
4-Fluoro-N-(2,4,5-trichlorophenyl)benzamide is a halogenated aromatic amide characterized by a benzamide core substituted with a fluorine atom at the para position and an N-linked 2,4,5-trichlorophenyl group. This compound belongs to a class of bioactive molecules where halogen substituents enhance stability, lipophilicity, and intermolecular interactions (e.g., halogen bonding) .
Properties
IUPAC Name |
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3FNO/c14-9-5-11(16)12(6-10(9)15)18-13(19)7-1-3-8(17)4-2-7/h1-6H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKERQDNXMYCZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2,4,5-trichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and chlorine atoms) on the aromatic rings.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Scientific Research Applications
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and chlorine atoms contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of Halogenated Benzamides
Key Observations:
In 4-fluoro-N-(4-fluorophenyl)benzamide, para-fluorine substituents enable planar fluorine layers in the crystal lattice, enhancing thermal stability .
Biological Activity :
- Compounds with trifluoromethoxy or thiadiazole moieties (e.g., ) exhibit pesticidal or antimicrobial activity, suggesting that the trichlorophenyl group in the target compound may confer similar bioactivity .
- Thiadiazole-containing benzamides (e.g., ) show enhanced pharmacokinetic properties due to improved solubility and metabolic stability compared to purely halogenated analogues .
Synthetic Routes :
- The synthesis of 4-fluoro-N-(aryl)benzamides typically involves coupling 4-fluorobenzoic acid derivatives with substituted anilines via amidation (e.g., using BSA as a silylating agent, as in ) .
- In contrast, triazole- or thiadiazole-functionalized benzamides require multi-step sequences involving cyclization or heterocycle formation () .
Crystallographic and Spectral Data
- 4-Fluoro-N-(2,4,5-trichlorophenyl)benzamide: No direct crystallographic data is provided, but analogues like 4-chloro-N-(2,6-dichlorophenyl)benzamide crystallize in monoclinic systems (e.g., P21/c space group) with halogen···halogen interactions .
- IR/NMR Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
